2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine

Catalog No.
S6725301
CAS No.
2548996-24-1
M.F
C12H16N6O2
M. Wt
276.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-...

CAS Number

2548996-24-1

Product Name

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4,6-dimethoxy-1,3,5-triazine

Molecular Formula

C12H16N6O2

Molecular Weight

276.29 g/mol

InChI

InChI=1S/C12H16N6O2/c1-19-11-14-10(15-12(16-11)20-2)18-6-9(7-18)5-17-4-3-13-8-17/h3-4,8-9H,5-7H2,1-2H3

InChI Key

MLWAOVPIPJRBNA-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=N1)N2CC(C2)CN3C=CN=C3)OC

Canonical SMILES

COC1=NC(=NC(=N1)N2CC(C2)CN3C=CN=C3)OC

The compound 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine is a complex organic molecule characterized by its unique combination of an imidazole ring, an azetidine moiety, and a triazine structure. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. The molecular formula of this compound is C12H15N5O3C_{12}H_{15}N_{5}O_{3}, with a molecular weight of approximately 273.28 g/mol.

The structural complexity of this compound allows for various interactions with biological targets, making it a subject of research in drug development and organic synthesis. Its unique arrangement of functional groups contributes to its reactivity and potential utility in various scientific fields.

The chemical reactivity of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine can be attributed to the presence of multiple functional groups. Common reactions include:

  • Nucleophilic Substitution: The azetidine nitrogen can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Oxidation and Reduction: The imidazole ring may undergo oxidation or reduction, leading to the formation of various derivatives.
  • Condensation Reactions: The triazine ring can participate in condensation reactions with amines or alcohols to form more complex structures.

These reactions are often conducted under controlled conditions using solvents like dichloromethane or ethanol and may involve catalysts to enhance yields.

Research into the biological activity of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine suggests that it may exhibit a range of pharmacological properties. Preliminary studies indicate potential activities such as:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition: The imidazole ring can interact with enzyme active sites, potentially inhibiting their activity.
  • Antitumor Properties: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

Further studies are necessary to elucidate the specific mechanisms underlying these biological activities.

The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine typically involves multi-step procedures starting from readily available precursors. A common synthetic route includes:

  • Synthesis of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia followed by cyclization with formaldehyde.
  • Formation of the Azetidine Ring: This involves cyclization of a suitable diamine with a dihalide under basic conditions.
  • Construction of the Triazine Ring: This may be accomplished through the reaction of 2-amino-4,6-dimethoxytriazine with appropriate intermediates.

The final product is obtained through coupling these components under optimized reaction conditions.

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine has potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting infectious diseases and cancer.
  • Organic Synthesis: Serving as a building block for synthesizing more complex organic molecules.
  • Materials Science: Potential use in developing novel materials due to its unique structural properties.

Studies on the interactions of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine with biological targets reveal its potential as an enzyme modulator. The imidazole moiety is known for its capacity to coordinate with metal ions and affect enzyme function. Interaction studies often involve:

  • Molecular Docking Studies: To predict binding affinities and orientations with target proteins.
  • In vitro Assays: To evaluate biological activity against specific enzymes or receptors.

These studies are crucial for understanding the compound's mechanism of action and guiding further development.

Several compounds share structural features with 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-{3-[2-methyl(1H-imidazol)-1-methyl]azetidin}Contains an imidazole and azetidinePotential antitumor activity
3-{3-[1H-imidazol(2-methyl)]azetidin}Features an azetidine and dihydropyrazinoneVersatile in scientific research
2-{3-[imidazol(1-methyl)]pyrazine}Incorporates pyrazine ringKnown for enzyme inhibition

The uniqueness of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-y}-4,6-dimethoxy-1,3,5-triazine lies in its combination of three distinct heterocyclic rings that enhance its reactivity and biological profile compared to simpler compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

7

Exact Mass

276.13347377 g/mol

Monoisotopic Mass

276.13347377 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

Explore Compound Types